![molecular formula C8H6N4O3 B1364630 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine CAS No. 51891-79-3](/img/structure/B1364630.png)
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine is a compound that likely contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The 4-nitrophenyl group is a phenyl ring with a nitro group (-NO2) attached to the 4th carbon .
Chemical Reactions Analysis
Compounds with similar structures have been used in various reactions. For example, 4-nitrophenol has been used in the catalytic reduction of nitrophenol .Scientific Research Applications
Synthesis and Polymerization Potential
A study developed a procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by reducing the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles. These resulting amines have potential as monomers in oxidative and radical polymerizations (Tarasenko et al., 2017).
Antibacterial Properties
Research on the synthesis of 2-amino-1,3,4-oxadiazole derivatives, including 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, has shown significant antibacterial activity against Salmonella typhi (Salama, 2020).
Spectral and X-ray Diffraction Studies
N-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, a related derivative, has been structurally characterized using spectral and X-ray diffraction studies. This research contributes to understanding the chemical structure and properties of similar compounds (Aparna et al., 2011).
Use in Liquid Crystal Synthesis
A study synthesized a series of new mesogenic homologous series based on 1,3,4-oxadiazole ring with a nitro terminal group. These compounds, including 4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl 4-((4-methoxybenzylidene)amino)benzoate, displayed liquid crystalline behavior and were analyzed for their properties (Abboud et al., 2017).
Corrosion Inhibition
The impact of substituted oxadiazoles on mild steel corrosion in hydrochloric acid was studied. Compounds like 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole showed that certain derivatives can act as corrosion inhibitors (Lagrenée et al., 2001).
Antioxidant Activity
Research on N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives revealed significant in vitro antioxidant activity. This indicates the potential of these compounds in oxidative stress-related applications (Kotaiah et al., 2012).
Corrosion Control in Steel
Newly synthesized oxadiazole derivatives were tested for their efficiency in controlling mild steel corrosion in hydrochloric acid solution. These studies contribute to the development of more efficient corrosion inhibitors (Kalia et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEUDKAZSHKSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395756 | |
Record name | 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
51891-79-3 | |
Record name | 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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